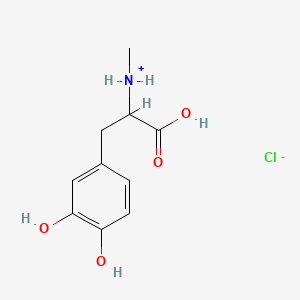![molecular formula C20H28N2 B14175345 N~1~-Methyl-N~1~,N~3~-bis[(1R)-1-phenylethyl]propane-1,3-diamine CAS No. 931107-54-9](/img/structure/B14175345.png)
N~1~-Methyl-N~1~,N~3~-bis[(1R)-1-phenylethyl]propane-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-Methyl-N~1~,N~3~-bis[(1R)-1-phenylethyl]propane-1,3-diamine is an organic compound characterized by its unique structure, which includes a propane-1,3-diamine backbone substituted with methyl and phenylethyl groups. This compound is a colorless liquid with a strong ammonia-like odor and is used as an intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-Methyl-N~1~,N~3~-bis[(1R)-1-phenylethyl]propane-1,3-diamine typically involves a multi-step process:
Step 1: The reaction of propane-1,3-diamine with formaldehyde to form an intermediate.
Industrial Production Methods
Industrial production of this compound involves similar steps but on a larger scale, often using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the conversion rates and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~-Methyl-N~1~,N~3~-bis[(1R)-1-phenylethyl]propane-1,3-diamine undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the amine groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amides or nitriles, while reduction typically produces secondary or tertiary amines .
Wissenschaftliche Forschungsanwendungen
N~1~-Methyl-N~1~,N~3~-bis[(1R)-1-phenylethyl]propane-1,3-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N1-Methyl-N~1~,N~3~-bis[(1R)-1-phenylethyl]propane-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. These interactions are mediated by the compound’s amine groups and phenylethyl substituents, which facilitate binding to specific molecular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Dimethyl-1,3-propanediamine: Similar structure but with dimethyl groups instead of phenylethyl groups.
N,N,N’-Trimethyl-1,3-propanediamine: Contains three methyl groups and is used in similar applications.
Uniqueness
N~1~-Methyl-N~1~,N~3~-bis[(1R)-1-phenylethyl]propane-1,3-diamine is unique due to its phenylethyl substituents, which confer distinct chemical properties and biological activities. These substituents enhance the compound’s ability to interact with specific molecular targets, making it valuable in various research and industrial applications .
Eigenschaften
CAS-Nummer |
931107-54-9 |
|---|---|
Molekularformel |
C20H28N2 |
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
N'-methyl-N,N'-bis[(1R)-1-phenylethyl]propane-1,3-diamine |
InChI |
InChI=1S/C20H28N2/c1-17(19-11-6-4-7-12-19)21-15-10-16-22(3)18(2)20-13-8-5-9-14-20/h4-9,11-14,17-18,21H,10,15-16H2,1-3H3/t17-,18-/m1/s1 |
InChI-Schlüssel |
BWJCAFNAGFVFDF-QZTJIDSGSA-N |
Isomerische SMILES |
C[C@H](C1=CC=CC=C1)NCCCN(C)[C@H](C)C2=CC=CC=C2 |
Kanonische SMILES |
CC(C1=CC=CC=C1)NCCCN(C)C(C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,4-dihydro-1H-pyridazino[6,1-b]quinazoline-2,10-dione](/img/structure/B14175276.png)
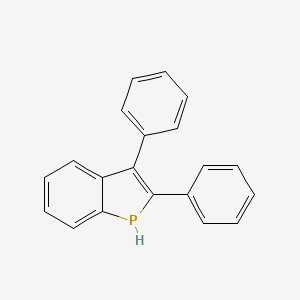
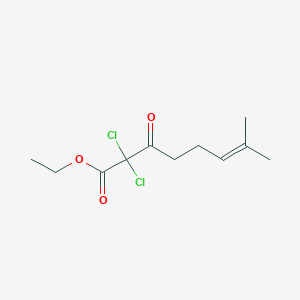
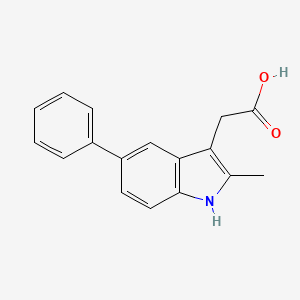
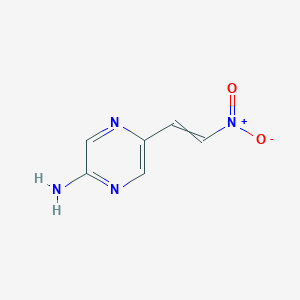
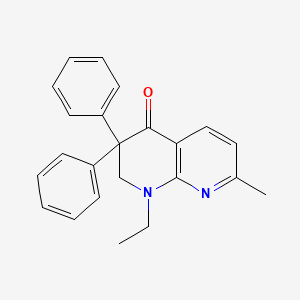
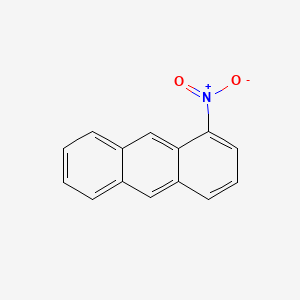
![2-{(2R)-2-[(Prop-2-en-1-yl)amino]pent-4-en-2-yl}phenol](/img/structure/B14175331.png)
![[1,1'-Biphenyl]-4-sulfonamide, N-(cyanomethyl)-](/img/structure/B14175332.png)

![2-[(4-Bromophenyl)ethynyl]-2-phenyl-1,3-dithiolane](/img/structure/B14175353.png)

